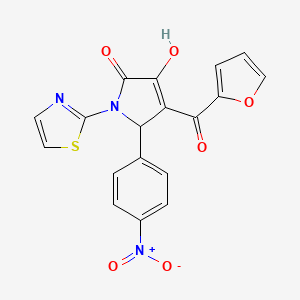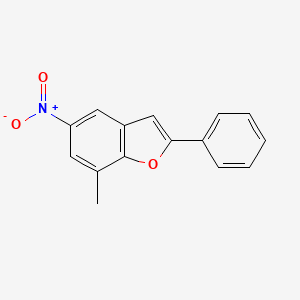![molecular formula C19H25N3O3S B11058896 8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 1013764-31-2](/img/structure/B11058896.png)
8-oxo-N-{2-[1-(prop-2-yn-1-yloxy)ethoxy]ethyl}-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.
Introduction of functional groups: Various functional groups, including the oxo and diazatricyclo moieties, are introduced through a series of reactions.
Final modifications: The propargyloxy and ethoxyethyl groups are added in the final steps to complete the synthesis.
Chemical Reactions Analysis
6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyloxy and ethoxyethyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Inhibition of enzymes: It may inhibit the activity of certain enzymes, leading to changes in cellular metabolism.
Modulation of signaling pathways: The compound could modulate key signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE can be compared with other similar compounds, such as:
6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOXAMIDE: This compound shares a similar tricyclic structure but lacks the propargyloxy and ethoxyethyl groups.
N-[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBONYL]ALANINE: This compound has a similar core structure but includes an alanine moiety.
The uniqueness of 6-OXO-N~11~-{2-[1-(2-PROPYNYLOXY)ETHOXY]ETHYL}-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1013764-31-2 |
|---|---|
Molecular Formula |
C19H25N3O3S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
6-oxo-N-[2-(1-prop-2-ynoxyethoxy)ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
InChI |
InChI=1S/C19H25N3O3S/c1-3-8-24-14(2)25-9-7-20-19(26)21-11-15-10-16(13-21)17-5-4-6-18(23)22(17)12-15/h1,4-6,14-16H,7-13H2,2H3,(H,20,26) |
InChI Key |
RLMGQHLLEQYULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11058823.png)
![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058826.png)

![Ethyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11058847.png)


![N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11058858.png)
![10-Chloro-2-(thiophen-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11058864.png)
![4-(4-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11058866.png)
![4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline](/img/structure/B11058869.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-2H-tetrazole](/img/structure/B11058883.png)
![N-{[(3-chloro-2-methylphenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B11058886.png)


